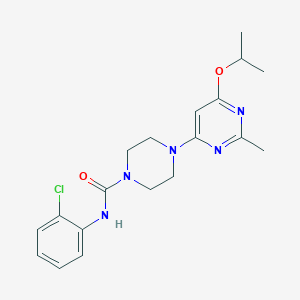

N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(2-Chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946325-05-9) is a piperazine-carboxamide derivative with the molecular formula C₁₉H₂₄ClN₅O₂ . Its structure features a 2-chlorophenyl group attached to the carboxamide nitrogen and a 6-isopropoxy-2-methylpyrimidin-4-yl substituent on the piperazine ring.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHKHVKMFKJKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known by its CAS number 946355-75-5, has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structural framework that includes a piperazine moiety linked to a pyrimidine ring, which is known for its diverse biological activities.

The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. Its structure features a chlorophenyl group and an isopropoxy-substituted pyrimidine, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN4O2 |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 946355-75-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to inhibit specific kinases and enzymes involved in cell signaling pathways, thereby modulating cellular responses. Such interactions can lead to alterations in cell proliferation, apoptosis, and inflammatory responses.

Antiviral Activity

Research indicates that compounds with similar structural motifs have shown promising antiviral properties. For instance, studies have demonstrated that certain pyrimidine derivatives exhibit significant inhibition of viral replication in cell-based assays. The mechanism often involves the inhibition of reverse transcriptase and other viral enzymes, suggesting that this compound could exhibit analogous antiviral effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The presence of the piperazine and pyrimidine rings is thought to enhance its interaction with microbial targets .

Anticancer Potential

In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines. The structural components of this compound may contribute to this effect through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral efficacy of related compounds reported EC50 values ranging from 130 µM to 263 µM against specific viral strains, indicating a moderate level of activity that warrants further investigation .

- Antimicrobial Testing : In tests against common bacterial strains, derivatives similar to this compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) below 100 µg/mL in some cases .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibit significant anticancer activity. Studies have shown that derivatives containing pyrimidine rings can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:

- Mechanism of Action : The compound may modulate kinase activity or inhibit specific enzymes involved in cancer progression, leading to reduced cell viability in various cancer cell lines.

- Case Study : A study demonstrated that related pyrimidine derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines, suggesting their potential for therapeutic applications.

Antiviral Activity

Compounds with structures similar to this compound have also been investigated for their antiviral properties. Certain pyrimidine derivatives have shown efficacy against various viruses by interfering with viral replication mechanisms:

- Mechanism of Action : The compound may bind to viral enzymes or receptors, disrupting their function and inhibiting viral replication.

- Case Study : Research found that similar compounds inhibited viral replication at low concentrations (EC50 values ranging from 5–28 μM), indicating their potential as antiviral agents.

Future Directions in Research

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its action.

- Structure-Activity Relationship (SAR) Analysis : Optimizing the compound's structure for enhanced potency and selectivity against desired targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-carboxamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Heterocyclic Core Variations: The target compound’s pyrimidine ring (with isopropoxy and methyl groups) contrasts with analogs featuring quinazolinone (A4, A25–A30) or purine cores (54, 64) . Quinazolinone derivatives (e.g., A4) exhibit lower yields (~45–54%) compared to purine analogs (58–100%), suggesting synthetic challenges in functionalizing the quinazolinone moiety .

Substituent Effects :

- The 2-chlorophenyl group in the target compound is retained in analogs like A4 and 54, which may enhance lipophilicity and receptor affinity .

- Fluorine substitution (e.g., 64, ) often improves metabolic stability and bioavailability compared to chlorine .

Physicochemical Properties: Melting points for piperazine-carboxamides range widely: quinazolinone derivatives melt at ~190–200°C , while purine-based compounds (e.g., 54) have higher melting points (~255°C) due to increased rigidity .

Pharmacological Potential :

- Quinazolinone derivatives (A4, A25–A30) are often investigated for kinase inhibition due to their structural similarity to ATP-binding motifs .

- Purine analogs (54, 64) show activity as cannabidiol analogs, targeting cannabinoid receptors .

- The target compound’s pyrimidine-isopropoxy group may confer selectivity for enzymes like phosphodiesterases or serotonin receptors, analogous to compounds in (5-HT1A antagonists) .

Q & A

Q. What synthetic routes are commonly used to prepare N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine-carboxamide derivatives are often prepared by reacting α-chloroacetamides with substituted pyrimidines under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 for amine:electrophile), and catalyst use (e.g., K₂CO₃ for deprotonation). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product with >90% purity .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm) and carbon backbone confirmation. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 415).

- Crystallography : Single-crystal X-ray diffraction (monoclinic space group) reveals bond lengths (C–N: 1.32–1.38 Å) and dihedral angles between aromatic rings (e.g., 85–92°), validating steric effects .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For binding studies, molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases), using crystallographic protein structures (PDB ID: 1XKK). Energy minimization (AMBER force field) and scoring functions (ΔG < -8 kcal/mol) prioritize high-affinity conformers. Computational predictions must be validated via isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., predicted vs. observed δ values) may arise from solvent effects or dynamic conformers. Use temperature-dependent NMR to identify rotamers. For crystallographic vs. DFT geometry mismatches (e.g., bond angles), refine computational models with implicit solvent corrections (PCM model) or hybrid functionals (B3LYP-D3). Cross-validate with solid-state IR spectroscopy to confirm hydrogen bonding networks .

Q. What strategies optimize multi-step synthesis for regioselective functionalization?

- Methodological Answer :

- Stepwise Protection : Temporarily block reactive sites (e.g., piperazine NH with Boc groups) to direct substitution at the pyrimidine 4-position.

- Catalytic Control : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl-chlorophenyl linkages, ensuring regioselectivity via ligand design (e.g., SPhos ligands).

- Kinetic Monitoring : In situ FTIR tracks intermediate formation, enabling real-time adjustment of reaction time/temperature to suppress side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.